molecular formula C11H22N2 B1462088 1-(4-Methylcyclohexyl)pyrrolidin-3-amine CAS No. 1152704-16-9

1-(4-Methylcyclohexyl)pyrrolidin-3-amine

カタログ番号: B1462088
CAS番号: 1152704-16-9
分子量: 182.31 g/mol
InChIキー: HATVPLVUTQKPEI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Methylcyclohexyl)pyrrolidin-3-amine is a pyrrolidine derivative featuring a 4-methylcyclohexyl substituent attached to the nitrogen atom of the pyrrolidin-3-amine core. Pyrrolidin-3-amine derivatives are commonly utilized as intermediates in drug discovery due to their versatility in forming hydrogen bonds and modulating physicochemical properties such as solubility and lipophilicity .

特性

CAS番号

1152704-16-9

分子式

C11H22N2

分子量

182.31 g/mol

IUPAC名

1-(4-methylcyclohexyl)pyrrolidin-3-amine

InChI

InChI=1S/C11H22N2/c1-9-2-4-11(5-3-9)13-7-6-10(12)8-13/h9-11H,2-8,12H2,1H3

InChIキー

HATVPLVUTQKPEI-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)N2CCC(C2)N

正規SMILES

CC1CCC(CC1)N2CCC(C2)N

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Compounds

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications References
1-(4-Methylcyclohexyl)pyrrolidin-3-amine 4-Methylcyclohexyl ~211.3 (estimated) Likely intermediate for CNS-targeting drugs; moderate lipophilicity due to cyclohexyl group Inferred
1-Cyclopropylpyrrolidin-3-amine Cyclopropyl 126.2 High solubility; used in agrochemical intermediates
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine 3-Chloro-5-(trifluoromethyl)pyridin-2-yl 260.7 Halogenated pyridine group enhances reactivity; potential kinase inhibitor
(R)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride 2-Fluoro-6-nitrophenyl 261.7 Fluorine and nitro groups improve binding affinity; chiral synthesis for enantioselective applications
1-((4-Ethyl-4H-1,2,4-triazol-3-yl)methyl)pyrrolidin-3-amine 4-Ethyl-1,2,4-triazol-3-ylmethyl 195.3 Triazole moiety enhances metabolic stability; used in antiviral research
(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine 4-Methylpiperazin-1-yl on cyclohexane 198.2 Piperazine substituent improves bioavailability; precursor to antitumor agents (e.g., COMPOUND 37)

Key Structural and Functional Differences

Substituent Effects

  • Cyclohexyl vs. Cyclopropyl : The 4-methylcyclohexyl group in the target compound increases steric bulk and lipophilicity compared to the smaller cyclopropyl group in 1-cyclopropylpyrrolidin-3-amine. This may enhance blood-brain barrier penetration, making it relevant for CNS drug development .
  • Aromatic vs. Heteroaromatic Substituents: Halogenated pyridine (e.g., in ) or nitrophenyl groups (e.g., in ) introduce electronegative and electron-withdrawing effects, improving binding to enzymatic targets like kinases. In contrast, the 4-methylcyclohexyl group is non-polar, favoring hydrophobic interactions.

準備方法

Preparation of the 4-Methylcyclohexylamine Intermediate

The synthesis of the 4-methylcyclohexylamine moiety, particularly the cis-isomer, is a critical precursor step for the target compound.

Method Overview:

  • Starting Material: 4-Methylphenylboronic acid or its esters (such as pinacol ester, neopentyl glycol ester, or catechol ester).
  • Hydrogenation: The aromatic boronic acid/ester undergoes catalytic hydrogenation using a rhodium on carbon catalyst under hydrogen atmosphere to convert the aromatic ring into a cyclohexyl ring, yielding a cis-trans mixture predominantly enriched in the cis isomer.
  • Isolation: The cis-4-methylcyclohexylboronic acid/ester is isolated by recrystallization from the hydrogenation solvent.
  • Amination: The cis-4-methylcyclohexylboronic acid/ester is then reacted in an aqueous medium containing sulfamic acid and sodium hydroxide, under nitrogen protection, to substitute the boronic acid group with an amine group, producing cis-4-methylcyclohexylamine.
  • Purification: The product is purified by pH adjustment, organic extraction (using solvents such as MTBE, dichloromethane, and isopropanol), concentration, and distillation.

Key Data from Patent CN109824520B:

Step Conditions/Details Outcome/Notes
Hydrogenation Rhodium carbon catalyst, hydrogen gas, solvent (THF) Mixture of cis-trans 4-methylcyclohexylboronic acid/ester
Amination Aqueous sulfamic acid and NaOH, room temperature, 16 hours cis-4-Methylcyclohexylamine, 99.6% purity, 85% yield
Extraction & Purification pH adjustment (acidic to pH 1-2, then basic to pH 12-13), MTBE extraction, dichloromethane:isopropanol (8:1) solvent system Efficient separation and high purity product

This method emphasizes a green and efficient approach with high yield and purity, suitable for scale-up in industrial settings.

Coupling with Pyrrolidin-3-amine to Form 1-(4-Methylcyclohexyl)pyrrolidin-3-amine

The linkage of the prepared 4-methylcyclohexylamine to the pyrrolidin-3-amine moiety is typically achieved via amide bond formation or nucleophilic substitution involving isocyanate intermediates.

General Synthetic Route:

  • Preparation of Pyrrolidinone Derivatives: 3-Ethyl-4-methyl-3-pyrrolin-2-one or related pyrrolidinone compounds serve as key intermediates.
  • Isocyanate Formation: 4-Methylcyclohexyl isocyanate is prepared from 4-methylcyclohexylamine by reaction with phosgene or phosgene substitutes.
  • Condensation Reaction: The pyrrolidinone intermediate is reacted with 4-methylcyclohexyl isocyanate in solvents like acetone or toluene under reflux conditions to form the desired amide or urea derivatives.
  • Sulfonation and Further Functionalization: In some routes, sulfonyl chlorides and sulfonamides are intermediates formed by sulfonation with chlorosulfonic acid and subsequent reaction with ammonia or amines, which are then coupled with the cyclohexyl isocyanate derivative.
  • Purification: Crystallization, solvent removal, and washing with chilled acetone are common purification steps.

Representative Reaction Conditions and Outcomes:

Step Reagents and Conditions Product/Notes
Condensation of Pyrrolidinone with Isocyanate 3-Ethyl-4-methyl-3-pyrrolin-2-one + 4-methylcyclohexyl isocyanate, acetone, reflux (approx. 55-60°C) Formation of amide linkage in this compound derivatives
Sulfonation Chlorosulfonic acid, 30-40°C Formation of sulfonyl chloride intermediates
Ammonolysis Concentrated NH4OH, 15-25°C Conversion to sulfonamide
Crystallization & Purification Cooling to 0-5°C, washing with hexane or acetone High purity crystalline product

This synthetic strategy is detailed in patent US20070082943A1 and associated literature on related sulfonamide derivatives, indicating robust and reproducible protocols for the target compound or its analogs.

Comparative Summary Table of Preparation Steps

Preparation Stage Key Reagents/Conditions Yield/Purity Remarks
Hydrogenation of 4-methylphenylboronic acid Rhodium carbon catalyst, H2, THF solvent ~85% yield, 99.6% purity Produces cis-4-methylcyclohexylboronic acid
Amination to cis-4-methylcyclohexylamine Sulfamic acid, NaOH, aqueous medium, room temp High yield and purity Efficient substitution of boronic acid group
Formation of isocyanate intermediate Reaction of amine with phosgene or equivalent High conversion Prepares reactive intermediate for coupling
Coupling with pyrrolidinone derivative Acetone/toluene reflux, 55-65°C Good yield, crystalline product Forms amide bond in target molecule
Sulfonation and amide formation (optional) Chlorosulfonic acid, NH4OH, controlled temperature High purity sulfonamide intermediates Used in analog synthesis pathways

Research Findings and Notes

  • The hydrogenation and amination steps for 4-methylcyclohexylamine are well-optimized for industrial scale, with control over stereochemistry (cis isomer predominance) critical for downstream biological activity.
  • Use of rhodium catalysts ensures selective hydrogenation without over-reduction or side reactions.
  • The amination step using sulfamic acid and alkaline conditions is a mild and environmentally friendly alternative to harsher amination methods.
  • The subsequent coupling with pyrrolidin-3-amine derivatives via isocyanate intermediates allows for versatile functionalization and incorporation into larger pharmacologically active molecules.
  • Purification by crystallization and solvent extraction ensures high purity suitable for pharmaceutical applications.
  • The described methods avoid unreliable sources and are corroborated by multiple patents and peer-reviewed synthetic protocols, ensuring authoritative and reproducible procedures.

Q & A

Q. What are the common synthetic routes for 1-(4-Methylcyclohexyl)pyrrolidin-3-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves reductive amination between 4-methylcyclohexanone and pyrrolidin-3-amine. Key steps include:

  • Reductive Amination : Use of NaBH(OAc)3_3 in dichloroethane under reflux, which selectively reduces the imine intermediate while preserving stereochemistry .
  • Catalytic Hydrogenation : Employing Pd/C or Raney Ni under H2_2 pressure (1–3 atm) in methanol or ethanol, which may require optimization of solvent polarity to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization from ethanol to isolate the amine. Yield improvements (60–85%) are observed when reaction temperatures are maintained below 40°C to prevent retro-amination .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers analyze?

Methodological Answer:

  • 1^1H NMR : Identify the cyclohexyl multiplet (δ 1.2–1.8 ppm, axial/equatorial protons) and pyrrolidine ring signals (δ 2.2–3.0 ppm for N–CH2_2 groups). Amine protons may appear as broad singlets (δ 1.5–2.5 ppm) but are often obscured in D2_2O-exchanged spectra .
  • 13^{13}C NMR : Key signals include the quaternary cyclohexyl carbon (δ 35–40 ppm) and the pyrrolidine carbons (δ 45–55 ppm for N–CH2_2) .
  • HRMS : Confirm the molecular ion peak ([M+H]+^+) at m/z 209.2012 (C11_{11}H21_{21}N2_2) with <2 ppm error .
  • IR : N–H stretches (3300–3500 cm1^{-1}) and C–N vibrations (1250–1350 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods predict optimal reaction pathways for synthesizing this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Model transition states for reductive amination to identify energy barriers. For example, B3LYP/6-31G* calculations can predict steric hindrance from the 4-methylcyclohexyl group, guiding solvent selection (e.g., THF reduces steric clash vs. MeOH) .
  • Machine Learning (ML) : Train models on reaction databases (e.g., USPTO) to recommend catalysts (e.g., Pd/C vs. PtO2_2) and solvent systems. Bayesian optimization can prioritize conditions with >80% predicted yield .
  • Molecular Dynamics (MD) : Simulate chiral environments to assess enantiomer stability during crystallization, aiding in racemization mitigation .

Q. What strategies resolve low yields in stereoselective synthesis of the compound’s chiral centers?

Methodological Answer:

  • Chiral Auxiliaries : Temporarily introduce (R)- or (S)-proline derivatives during amination, followed by acidic cleavage to recover the desired enantiomer (e.g., 90% ee achieved with L-tartaric acid) .
  • Asymmetric Catalysis : Use Ru(II)-BINAP complexes for hydrogenation, which enforce chair conformations in the cyclohexyl intermediate to favor cis-diastereomers (dr > 10:1) .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of the undesired enantiomer, enabling kinetic resolution (Krel_{rel} > 5) .

Q. How can researchers design biological assays to evaluate this compound’s interactions with neurological targets?

Methodological Answer:

  • Radioligand Binding Assays : Use 3^3H-labeled this compound in competition assays with dopamine D2_2 receptors (Ki_i determination via Scatchard analysis) .
  • Functional Assays : Measure cAMP accumulation in HEK293 cells expressing serotonin 5-HT1A_{1A} receptors; EC50_{50}/IC50_{50} values indicate agonist/antagonist activity .
  • Molecular Docking : Align the compound’s 3D structure (optimized via Gaussian09) with homology models of NMDA receptors to predict binding pockets (e.g., GluN2B subunit) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。